molecular formula C13H20ClN B1389567 2-Benzyl-cyclohexylamine hydrochloride CAS No. 854728-00-0

2-Benzyl-cyclohexylamine hydrochloride

Cat. No.: B1389567
CAS No.: 854728-00-0
M. Wt: 225.76 g/mol
InChI Key: DTKWQFVDXKZAHD-UHFFFAOYSA-N
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Description

It is a white crystalline powder that is soluble in water and ethanol. The molecular formula of 2-Benzyl-cyclohexylamine hydrochloride is C13H20ClN, and it has a molecular weight of 225.76 g/mol .

Preparation Methods

The synthesis of 2-Benzyl-cyclohexylamine hydrochloride can be achieved through several routes. One common method involves the hydrogenation of aniline to produce cyclohexylamine, which is then benzylated to form 2-Benzyl-cyclohexylamine. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often utilize cobalt- or nickel-based catalysts for the hydrogenation process, ensuring high yield and selectivity .

Chemical Reactions Analysis

2-Benzyl-cyclohexylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary amines.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Benzyl-cyclohexylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a biochemical tool in proteomics research.

    Medicine: Potential therapeutic applications are being explored, although it is primarily for research use only.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-cyclohexylamine hydrochloride involves its interaction with specific molecular targets. For instance, in hydrogenolysis reactions, the benzyl group acts as an anchor, facilitating the breaking of chemical bonds through the addition of hydrogen . The compound’s effects are mediated through its interaction with catalysts, which influence the reaction pathways and outcomes.

Comparison with Similar Compounds

2-Benzyl-cyclohexylamine hydrochloride can be compared with other similar compounds such as:

    Cyclohexylamine: An aliphatic amine used as an intermediate in organic synthesis.

    N-Benzylcyclohexylamine: Another arylcyclohexylamine with similar applications in research and industry. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-benzylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKWQFVDXKZAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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